molecular formula C10H10N4O6 B11524139 Acetic acid, 2-(2,4-dinitrobenzylidenhydrazino)-, methyl ester

Acetic acid, 2-(2,4-dinitrobenzylidenhydrazino)-, methyl ester

Cat. No.: B11524139
M. Wt: 282.21 g/mol
InChI Key: ZKYNPLBRFVJWRM-VZUCSPMQSA-N
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Description

METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazone functional group, which is formed by the reaction of hydrazine with an aldehyde or ketone

Preparation Methods

The synthesis of METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE typically involves the reaction of 2,4-dinitrophenylhydrazine with methyl acetoacetate under controlled conditions. The reaction is carried out in an alkaline medium, often using ethanol as a solvent. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it disrupts essential cellular processes .

Comparison with Similar Compounds

METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE can be compared with other hydrazone derivatives, such as:

METHYL 2-[(2E)-2-[(2,4-DINITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]ACETATE stands out due to its specific structural features and the unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4O6

Molecular Weight

282.21 g/mol

IUPAC Name

methyl 2-[(2E)-2-[(2,4-dinitrophenyl)methylidene]hydrazinyl]acetate

InChI

InChI=1S/C10H10N4O6/c1-20-10(15)6-12-11-5-7-2-3-8(13(16)17)4-9(7)14(18)19/h2-5,12H,6H2,1H3/b11-5+

InChI Key

ZKYNPLBRFVJWRM-VZUCSPMQSA-N

Isomeric SMILES

COC(=O)CN/N=C/C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC(=O)CNN=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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